molecular formula C25H23ClN2O5S B2765543 (3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892309-32-9

(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2765543
CAS No.: 892309-32-9
M. Wt: 498.98
InChI Key: NXDHCIJEMJKZNS-ZVHZXABRSA-N
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Description

(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H23ClN2O5S and its molecular weight is 498.98. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

This compound, given its complex structure, appears to be closely related to the chemical family of benzothiazines, which have been extensively studied for their synthesis, modifications, and applications in various scientific research fields. Notably, benzothiazines and their derivatives are synthesized through reactions involving amino compounds and active methylene participants, leading to various cyclic and bicyclic sulfamides with potential applications in medicinal chemistry and materials science.

For instance, research by Knollmüller in 1971 detailed the synthesis of benzothiadiazine dioxides via the reaction of 2-aminobenzylamine with sulfamide, leading to derivatives that could potentially serve as scaffolds for further chemical modification and investigation into their bioactivity (M. Knollmüller, 1971).

Another study demonstrated the chlorination of heterocyclic and acyclic sulfonhydrazones, highlighting the chemical versatility and reactivity of benzothiazine derivatives, which could be relevant for modifications of the compound to explore its application in various scientific domains (J. King et al., 1971).

Structural Analysis and Properties

The 3,4-dimethoxybenzyl moiety, as part of the compound's structure, has been explored for its protective group properties in the synthesis of thiazetidine dioxides, indicating the importance of such substituents in modifying the chemical behavior and stability of the resulting compounds. This suggests potential applications in designing molecules with specific properties, such as increased stability or targeted reactivity (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).

Properties

IUPAC Name

(3E)-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5S/c1-16-7-6-8-17(11-16)15-28-21-10-5-4-9-18(21)25(29)24(34(28,30)31)14-27-20-12-19(26)22(32-2)13-23(20)33-3/h4-14,27H,15H2,1-3H3/b24-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHCIJEMJKZNS-ZVHZXABRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=C(C=C4OC)OC)Cl)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=C(C=C4OC)OC)Cl)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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